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Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Fosgonimeton, a clinical-stage small

molecule, with other activators of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.

The HGF/MET system is a critical regulator of cellular growth, motility, and survival, and its

modulation holds therapeutic promise for a range of neurological disorders. This document

summarizes key in vitro data, details experimental methodologies, and visualizes relevant

pathways to facilitate a comprehensive understanding of these compounds.

Mechanism of Action: Positive Modulators of the
HGF/MET System
Fosgonimeton and a related preclinical compound, ATH-1105, are small molecule positive

modulators of the HGF/MET system.[1] Fosgonimeton is a prodrug that is converted to its

active metabolite, fosgo-AM (also known as ATH-1001), which then enhances the signaling

cascade initiated by the binding of HGF to its receptor, MET.[2] This potentiation of the

HGF/MET pathway is being investigated for its potential neurotrophic and neuroprotective

effects in neurodegenerative diseases.[2][3] In contrast to HGF/MET inhibitors, which are

primarily developed for oncology applications, positive modulators like Fosgonimeton and

ATH-1105 aim to restore or enhance the neuroprotective functions of this pathway.
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The binding of HGF to the MET receptor tyrosine kinase triggers receptor dimerization and

autophosphorylation, initiating a cascade of downstream signaling events. Key pathways

activated include the phosphatidylinositol 3-kinase (PI3K)/AKT and the RAS/mitogen-activated

protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways

are crucial for promoting cell survival, growth, and plasticity.
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Figure 1: Simplified HGF/MET signaling pathway and the point of intervention for positive

modulators.

In Vitro Performance Comparison
The following tables summarize the available in vitro data for Fosgonimeton (active

metabolite, fosgo-AM) and ATH-1105. It is important to note that the data are compiled from

different studies and may not be directly comparable due to potential variations in experimental

conditions.
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MET Phosphorylation
Activation of the MET receptor is a key initial step in the signaling cascade. This is often

assessed by measuring the phosphorylation of the receptor.

Compound Cell Line
HGF
Concentrati
on

Compound
Concentrati
on

Fold
Increase in
pMET (vs.
HGF alone)

Citation

ATH-1105 Not Specified 1 ng/mL Not Specified ~6-fold [4]

No direct quantitative data for Fosgonimeton's effect on MET phosphorylation was available in

the provided search results.

Neurite Outgrowth
Neurite outgrowth is a crucial process in neuronal development and regeneration, and it is a

key measure of the neurotrophic potential of a compound.

Compound Cell Type
Treatment
Duration

Compound
Concentrati
on

Observatio
n

Citation

Fosgo-AM

Primary

Hippocampal

Neurons

Not Specified Not Specified

Enhanced

neurite

outgrowth

ATH-1105

Primary Rat

Hippocampal

Neurons

3 days 1 nM

Significant

increase in

neurite length

per cell

ATH-1105
Rat Motor

Neurons

24 hours

(post-

glutamate

injury)

Not Specified

Significant

increase in

neurite length
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Synaptogenesis
Synaptogenesis, the formation of synapses, is fundamental for neuronal communication and

plasticity.

Compound Cell Type
Treatment
Duration

Compound
Concentrati
on

Observatio
n

Citation

Fosgo-AM

Primary

Hippocampal

Neurons

Not Specified Not Specified

Enhanced

synaptogene

sis

ATH-1105

Primary Rat

Hippocampal

Neurons

9 days 1 nM

Significant

increase in

synaptic

count

Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.

MET Phosphorylation Assay (ELISA-based)
This protocol describes a general method for quantifying MET phosphorylation in cell lysates

using a sandwich ELISA.
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ELISA Steps

Start

1. Culture cells to desired confluency.

2. Serum-starve cells.

3. Treat with HGF and test compound.

4. Lyse cells to extract proteins.

5. Perform sandwich ELISA for pMET.

5a. Add lysate to anti-MET coated plate.

5b. Add anti-phospho-tyrosine antibody.

5c. Add HRP-conjugated secondary and substrate.

6. Measure absorbance at 450 nm.

End

Click to download full resolution via product page

Figure 2: Workflow for a MET Phosphorylation ELISA.
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Methodology:

Cell Culture and Treatment: Plate cells (e.g., HEK293 or primary neurons) in 96-well plates.

Once confluent, serum-starve the cells for a specified period. Treat the cells with a sub-

saturating concentration of HGF in the presence or absence of the test compound for a

defined time (e.g., 15-30 minutes).

Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and

phosphatase inhibitors.

ELISA:

Add cell lysates to a 96-well plate pre-coated with a capture antibody specific for the MET

receptor. Incubate for 2.5 hours at room temperature or overnight at 4°C.

Wash the wells and add a detection antibody that specifically recognizes phosphorylated

tyrosine residues. Incubate for 1 hour at room temperature.

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

Incubate for 45 minutes at room temperature.

Wash the wells and add a TMB substrate solution. Incubate for 30 minutes in the dark.

Add a stop solution and measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Normalize the phospho-MET signal to the total protein concentration in each

lysate.

Neurite Outgrowth Assay
This protocol outlines a general procedure for quantifying neurite outgrowth in primary neurons.

Methodology:

Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) on a suitable

substrate (e.g., poly-D-lysine or laminin-coated plates).
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Compound Treatment: Treat the neurons with the test compound at various concentrations.

Include a vehicle control and a positive control (e.g., a known neurotrophic factor). The

treatment duration can vary (e.g., 24-72 hours).

Immunostaining:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with a detergent (e.g., Triton X-100).

Block non-specific binding with a blocking solution (e.g., goat serum).

Incubate with a primary antibody against a neuronal marker such as β-III tubulin or MAP2.

Wash and incubate with a fluorescently labeled secondary antibody.

Counterstain nuclei with DAPI.

Imaging and Analysis:

Acquire images using a high-content imaging system or a fluorescence microscope.

Use image analysis software to quantify neurite length, number of branches, and other

morphological parameters.

Synaptogenesis Assay
This protocol provides a general method for quantifying synapse formation in vitro.
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Immunostaining Steps

Start

1. Culture primary neurons to maturity.

2. Treat with test compound.

3. Fix and permeabilize cells.

4. Immunostain for pre- and post-synaptic markers.

4a. Incubate with primary antibodies (e.g., anti-synapsin and anti-PSD-95).

4b. Incubate with fluorescent secondary antibodies.

5. Acquire images using fluorescence microscopy.

6. Quantify co-localized synaptic puncta.

End
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Figure 3: Workflow for an in vitro synaptogenesis assay.
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Methodology:

Cell Culture: Culture primary neurons until they reach a mature state where they form

synapses.

Compound Treatment: Treat the mature neuronal cultures with the test compound for a

specified period (e.g., several days).

Immunostaining:

Fix and permeabilize the cells as described in the neurite outgrowth assay protocol.

Incubate with primary antibodies against a pre-synaptic marker (e.g., synapsin or

synaptophysin) and a post-synaptic marker (e.g., PSD-95 or Homer).

Wash and incubate with appropriately colored fluorescent secondary antibodies.

Imaging and Analysis:

Acquire images using a high-resolution fluorescence microscope.

Use image analysis software to identify and quantify the co-localization of pre- and post-

synaptic puncta, which represent synapses.

Conclusion
The available in vitro data suggest that both Fosgonimeton and ATH-1105 are effective

positive modulators of the HGF/MET signaling pathway, demonstrating neurotrophic and

neuroprotective properties. Both compounds have been shown to enhance neurite outgrowth

and synaptogenesis in primary neuronal cultures. While direct comparative quantitative data is

limited, the consistent positive effects observed in these key in vitro assays underscore the

therapeutic potential of this class of compounds for neurodegenerative diseases. Further head-

to-head studies under standardized conditions would be invaluable for a more definitive

comparison of their relative potency and efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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